3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide
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Overview
Description
3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide typically involves multiple steps:
Amidation: The nitro-chlorobenzene intermediate is then subjected to amidation with 4-cyanoheptan-4-amine under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: 3-Chloro-N-(4-cyanoheptan-4-yl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-Chloro-2-nitrobenzoic acid and 4-cyanoheptan-4-amine.
Scientific Research Applications
3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-cyanobutan-4-yl)-2-nitrobenzamide: Similar structure but with a shorter alkyl chain.
3-Chloro-N-(4-cyanoheptan-4-yl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
3-Bromo-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro, cyano, and nitro groups allows for diverse chemical reactivity and potential for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-(4-cyanoheptan-4-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-3-8-15(10-17,9-4-2)18-14(20)11-6-5-7-12(16)13(11)19(21)22/h5-7H,3-4,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRHAZYKYGNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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